molecular formula C18H16N4O2S B4116681 3-(benzoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

3-(benzoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B4116681
M. Wt: 352.4 g/mol
InChI Key: RGNGYHCLMNAHFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide, also known as BZB, is a compound that has gained interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(benzoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, studies have suggested that 3-(benzoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide inhibits the activity of enzymes involved in cancer cell growth and inflammation. 3-(benzoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
3-(benzoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 3-(benzoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide inhibits cell growth and induces apoptosis. Inflammation is also reduced by 3-(benzoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide, as it inhibits the activity of enzymes involved in inflammation. 3-(benzoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has also been shown to have antioxidant properties, which may provide additional benefits in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(benzoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its high purity and yield, which makes it suitable for large-scale synthesis. Additionally, 3-(benzoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to have low toxicity, which makes it a safer alternative to other compounds. However, one limitation of using 3-(benzoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 3-(benzoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide. One direction is to further investigate its potential as an anticancer agent, with a focus on determining its mechanism of action and optimizing its efficacy. Another direction is to explore its potential as an anti-inflammatory agent, with a focus on identifying the specific enzymes and pathways that are affected by 3-(benzoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide. Additionally, 3-(benzoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide could be studied for its potential applications in materials science, such as in the development of new sensors or catalysts.

Scientific Research Applications

3-(benzoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-(benzoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has been investigated for its potential as an anticancer agent. Studies have shown that 3-(benzoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-(benzoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has also been studied for its potential as an anti-inflammatory agent, with promising results.

properties

IUPAC Name

3-benzamido-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-2-15-21-22-18(25-15)20-17(24)13-9-6-10-14(11-13)19-16(23)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,19,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNGYHCLMNAHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzamido-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(benzoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

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